Cas no 476281-28-4 (1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea)

1-(3-Chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea is a synthetic urea derivative featuring a chlorophenyl and benzothiazole moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a kinase inhibitor or bioactive intermediate. The presence of the chlorophenyl group enhances lipophilicity, while the benzothiazole scaffold contributes to its binding affinity with biological targets. Its well-defined structure allows for precise modifications, making it a versatile building block in drug discovery. The compound exhibits stability under standard laboratory conditions and is compatible with further functionalization, enabling its use in the development of novel therapeutic or pesticidal agents.
1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea structure
476281-28-4 structure
Product Name:1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea
CAS No:476281-28-4
MF:C15H12ClN3OS
MW:317.793280601501
CID:5928955
PubChem ID:3378612
Update Time:2025-05-19

1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea
    • Urea, N-(3-chlorophenyl)-N'-(2-methyl-5-benzothiazolyl)-
    • F0327-0203
    • 1-(3-chlorophenyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea
    • Oprea1_303919
    • 476281-28-4
    • AKOS024575691
    • SR-01000005628
    • SR-01000005628-1
    • Inchi: 1S/C15H12ClN3OS/c1-9-17-13-8-12(5-6-14(13)21-9)19-15(20)18-11-4-2-3-10(16)7-11/h2-8H,1H3,(H2,18,19,20)
    • InChI Key: JFPOYXBYVSHEND-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC(Cl)=C1)C(NC1=CC=C2SC(C)=NC2=C1)=O

Computed Properties

  • Exact Mass: 317.0389609g/mol
  • Monoisotopic Mass: 317.0389609g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 384
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 82.3Ų

Experimental Properties

  • Density: 1.478±0.06 g/cm3(Predicted)
  • Boiling Point: 395.2±22.0 °C(Predicted)
  • pka: 12.84±0.43(Predicted)

1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea Pricemore >>

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Additional information on 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea

Professional Introduction to 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea (CAS No. 476281-28-4)

1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea, identified by its CAS number 476281-28-4, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic urea derivative has garnered attention due to its potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the combination of a chlorophenyl group and a benzothiazole moiety, contribute to its unique chemical properties and biological activities.

The compound's molecular structure consists of a urea functional group linked to a benzothiazole ring system, which is further substituted with a 2-methyl group. The presence of the 3-chlorophenyl group introduces electrophilic characteristics, making it a versatile intermediate in synthetic chemistry. Additionally, the benzothiazole component is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

In recent years, there has been a growing interest in benzothiazole derivatives as pharmacological agents. These compounds have been extensively studied for their ability to interact with various biological targets. For instance, studies have shown that benzothiazole-based molecules can inhibit enzymes involved in cancer cell proliferation and survival. The introduction of the 2-methyl-1,3-benzothiazol-5-yl moiety in 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea enhances its binding affinity to these targets, potentially leading to more effective therapeutic outcomes.

The urea moiety in this compound plays a crucial role in modulating its biological activity. Urea derivatives are known for their ability to form hydrogen bonds with biological molecules, which can improve drug stability and bioavailability. Furthermore, the urea group can act as a pharmacophore, interacting with specific binding sites on target proteins. This interaction is essential for the compound's efficacy in modulating biological pathways.

Recent research has highlighted the importance of optimizing the structure of benzothiazole derivatives to enhance their pharmacological properties. By modifying substituents such as the 3-chlorophenyl group and the 2-methyl-1,3-benzothiazol-5-yl moiety, scientists can fine-tune the compound's activity profile. For example, studies have demonstrated that altering the electronic properties of these substituents can significantly affect the compound's potency and selectivity.

The synthesis of 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea involves multi-step organic reactions that require precise control over reaction conditions. The chlorophenyl group is typically introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation reactions. Subsequently, the benzothiazole ring system is constructed through cyclization reactions involving appropriate precursors. The final step involves coupling the urea functional group to the benzothiazole core using condensation reactions.

The chemical properties of this compound make it a valuable tool in drug discovery and development. Its ability to interact with various biological targets suggests potential applications in treating a wide range of diseases. Additionally, its structural complexity allows for further derivatization and optimization to improve its therapeutic efficacy.

In conclusion, 1-(3-chlorophenyl)-3-(2-methyl-1,3-benzothiazol-5-yl)urea (CAS No. 476281-28-4) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in shaping future therapeutic strategies.

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